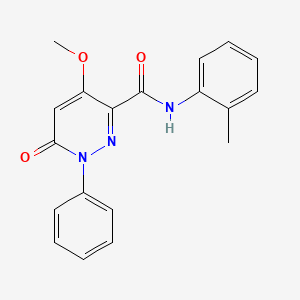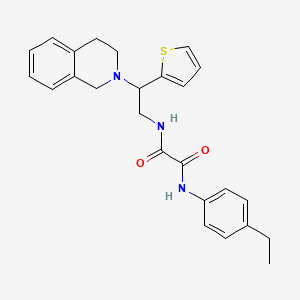
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound, characterized by its multifaceted molecular structure involving isoquinoline and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically begins with the preparation of the isoquinoline derivative. A common synthetic route involves the Pictet-Spengler reaction, followed by the coupling of the thiophene moiety. Finally, the oxalamide linkage is introduced through the reaction with oxalyl chloride and 4-ethylphenylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might employ continuous flow reactors to ensure precise control over reaction parameters, resulting in higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the production.
化学反応の分析
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Involving agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Using reagents like lithium aluminum hydride, which can reduce nitro groups to amines.
Substitution: Such as electrophilic aromatic substitution, where halogens or other substituents can be introduced to the aromatic rings.
Common Reagents and Conditions: Reagents often used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Typical conditions involve varying temperatures and solvents like ethanol or acetonitrile to facilitate these reactions.
Major Products Formed: Major products depend on the specific reaction. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could produce halogenated analogs of the original compound.
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has a wide array of scientific research applications, including but not limited to:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as part of assays to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anticancer, antibacterial, or antifungal activities.
Industry: Utilized in the development of novel materials, such as polymers or catalysts, due to its unique structural features.
作用機序
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exerts its effects is still under investigation. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites, altering the conformation and function of the target molecules. Pathways affected by this compound could include signaling cascades related to cell growth or immune response.
類似化合物との比較
When compared to other compounds with similar structures, such as N1-(2-phenethyl)-N2-(4-methylphenyl)oxalamide or N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide stands out due to its thiophene ring, which imparts unique electronic properties and potential reactivity. Other compounds in this class might lack the same level of biological or chemical activity due to differences in their substituent groups or overall molecular architecture.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSMWKCUSZKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)
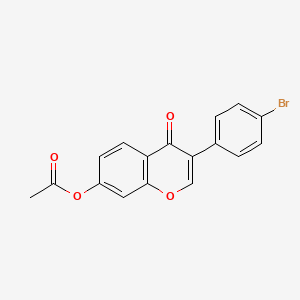
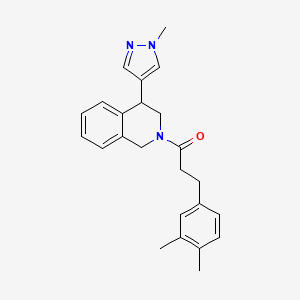
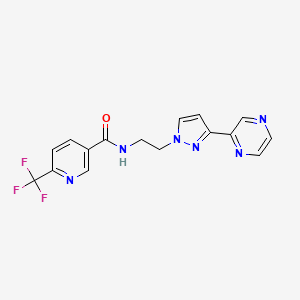
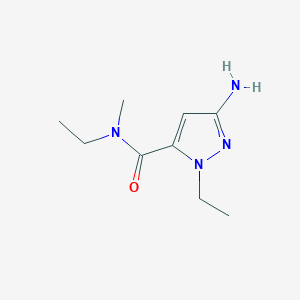
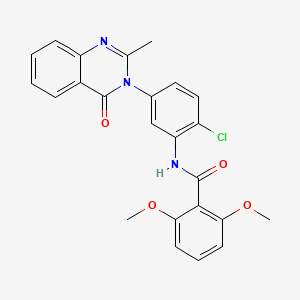
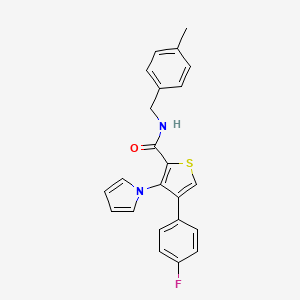
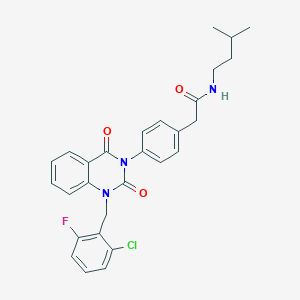
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)
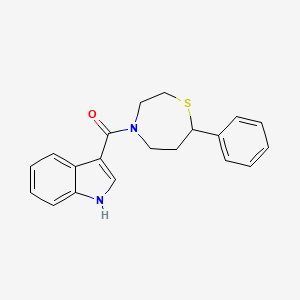
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2365442.png)
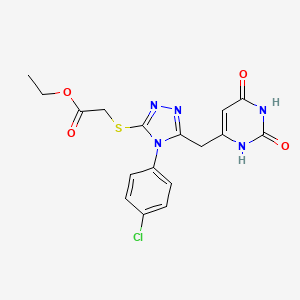
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)
